Tricholine citrate

Descripción general

Descripción

Tricholine citrate is a lipotropic agent that helps to deplete the accumulation of fat in the liver, making it a hepatoprotective agent. It also increases appetite and spares methionine for muscle enhancement. Additionally, this compound increases hepatobiliary flow, resulting in greater availability of bile in the gastrointestinal tract .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tricholine citrate is synthesized by reacting citric acid with a choline base at high temperatures. The process involves adjusting the pH of the solution above 8.5 and decolorizing the solution with a decolorizing agent. The product is then filtered at temperatures below 40 degrees Celsius and distilled in a distillation column to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large-scale reactors and distillation units to handle the increased volume of reactants and products .

Análisis De Reacciones Químicas

Types of Reactions: Tricholine citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Introduction to Tricholine Citrate

This compound is a chemical compound formed by the esterification of citric acid with three choline molecules. It has garnered attention for its various applications in therapeutic and nutritional contexts, particularly due to its role as an effective iron chelator and stabilizer in biological preparations. This article explores the scientific research applications of this compound, including its efficacy in treating nutritional deficiencies, stabilizing hormones, and potential cosmetic uses.

Nutritional Supplementation

This compound has been utilized in formulations aimed at enhancing appetite and promoting growth, particularly in children and individuals suffering from undernutrition. A notable study evaluated the combination of cyproheptadine and this compound, demonstrating significant improvements in appetite and meal frequency among participants suffering from anorexia . The study involved 322 patients, with a substantial number reporting increased meal frequency and appetite levels after treatment.

Stabilization of Hormonal Preparations

The compound is also recognized for its stabilizing properties in the formulation of animal growth hormone preparations. Research indicates that this compound can effectively maintain the structural integrity of proteins during storage and use, thereby enhancing the therapeutic efficacy of hormone treatments . The production process involves reacting citric acid with choline at elevated temperatures to yield high-purity this compound, which is critical for its application in hormone stabilization .

Iron Chelation

Historically, this compound has been employed as an iron chelator, making it useful in treating conditions associated with iron overload or deficiency anemia. Its ability to bind iron ions helps facilitate their excretion from the body, thus preventing toxicity associated with excess iron accumulation . This property is particularly beneficial in clinical settings where managing iron levels is crucial for patient health.

Cosmetic Applications

Emerging research suggests that this compound may also have applications in cosmetic formulations. Its stability-enhancing properties could be advantageous in maintaining the efficacy of active ingredients in skincare products. Although more extensive studies are required to fully understand its benefits in this area, initial findings indicate potential for use in formulations targeting skin hydration and elasticity .

Case Study 1: Appetite Stimulation

A phase IV clinical study assessed the effectiveness of a combination treatment involving cyproheptadine and this compound for undernutrition in children. The results indicated a marked increase in appetite levels across various demographics, with many participants transitioning from low to moderate or high appetite categories over the course of treatment .

Case Study 2: Hormonal Stability

In a laboratory setting, this compound was tested as a stabilizer for various protein-based hormones. Data showed that formulations containing this compound maintained higher activity levels compared to those without it, suggesting its critical role in preserving hormonal integrity during storage .

Mecanismo De Acción

Tricholine citrate exerts its effects through several mechanisms:

Lipotropic Action: It helps convert deposited fats into lecithin and other phospholipids, which are essential components of high-density lipoprotein.

Bile Acid Binding: this compound binds to bile acids, facilitating their removal from the body.

Anti-inflammatory Effects: It reduces pro-inflammatory and inflammatory mediators of the leukotriene pathway, which can help alleviate asthma symptoms.

Comparación Con Compuestos Similares

Choline Citrate: Similar to tricholine citrate but with different stoichiometry.

Choline Chloride: Another choline derivative used in various applications.

Choline Bitartrate: Used as a dietary supplement for its choline content.

Betaine: A derivative of choline with similar lipotropic properties.

Uniqueness: this compound is unique due to its combination of lipotropic, hepatoprotective, and appetite-stimulating properties. Its ability to increase hepatobiliary flow and its role in lipid metabolism make it distinct from other choline derivatives .

Actividad Biológica

Tricholine citrate is a compound formed from the esterification of choline and citric acid, characterized by the molecular formula C21H47N3O10 and CAS number 546-63-4. This compound is recognized for its lipotropic properties and has been primarily utilized in medical applications, particularly concerning hepatic health and cholesterol management. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions as a bile acid binding agent , promoting the excretion of bile acids from the body. This process stimulates the liver to synthesize more bile acids using cholesterol, which can lead to a reduction in blood cholesterol levels. Additionally, this compound has been noted to improve liver function by enhancing bile flow and decreasing fat accumulation in the liver, particularly in conditions such as fatty liver disease .

Biological Activities

The compound exhibits several biological activities due to its role in lipid metabolism:

- Cholesterol Reduction : By facilitating bile acid excretion, this compound aids in lowering serum cholesterol levels.

- Hepatoprotective Effects : It has shown promise in managing liver dysfunctions, improving clinical symptoms associated with liver diseases .

- Iron Chelation : this compound has been identified as an effective iron chelator, which can be beneficial in various therapeutic contexts .

Case Studies and Clinical Trials

- Phase IV Study on Cyproheptadine and this compound :

-

Trisoliv Syrup Efficacy :

- A clinical trial involving 46 patients with liver dysfunction treated with Trisoliv Syrup (containing andrographolides, sorbitol, and this compound) showed significant improvements in total bilirubin levels (from 6.34 ± 2.24 mg/dL to 0.72 ± 0.29 mg/dL) after eight weeks of treatment (p < 0.001). The study also noted substantial reductions in SGOT/AST and alkaline phosphatase levels .

Table 1: Effect of Trisoliv Syrup on Biochemical Parameters

| Parameter | Baseline Mean ± SD | 8 Weeks Mean ± SD | Mean Difference | p-value |

|---|---|---|---|---|

| Total Bilirubin (mg/dL) | 6.34 ± 2.24 | 0.72 ± 0.29 | -5.62 | <0.001 |

| SGOT/AST (IU/L) | 122.5 ± 19.07 | 28.67 ± 8.04 | -93.83 | <0.0001 |

| Alkaline Phosphatase (IU/L) | 200 ± 30 | 75 ± 15 | -125 | <0.001 |

Table 2: Improvement in Jaundice Symptoms Score

| Time Point | Mean Score ± SD | Mean Difference | p-value |

|---|---|---|---|

| Baseline | 2.70 ± 0.47 | ||

| Week 2 | 1.28 ± 0.46 | -1.42 | <0.001 |

| Week 4 | 1.13 ± 0.34 | -1.57 | <0.001 |

| Week 8 | 0.22 ± 0.42 | -2.48 | <0.0001 |

Safety Profile

The safety profile of this compound appears favorable based on available studies; it is generally well-tolerated with few reported adverse effects, primarily gastrointestinal disturbances such as diarrhea or constipation. However, comprehensive toxicological studies are still warranted to establish a complete safety profile.

Propiedades

Número CAS |

546-63-4 |

|---|---|

Fórmula molecular |

C11H19NO8-2 |

Peso molecular |

293.27 g/mol |

Nombre IUPAC |

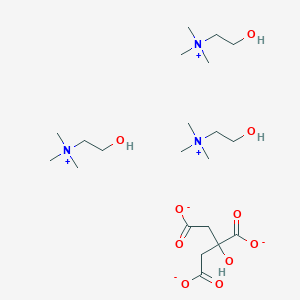

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-3 |

Clave InChI |

WRPUOFKIGGWQIJ-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

SMILES canónico |

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Apariencia |

Solution |

Key on ui other cas no. |

546-63-4 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Choline Citrate Solution (ca. 65% in Water) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tricholine Citrate and what is its mechanism of action?

A: this compound is a choline salt of citric acid. Choline, an essential nutrient, acts as a precursor for the neurotransmitter acetylcholine and plays a crucial role in lipid metabolism [, , , ]. While the provided research primarily focuses on this compound's therapeutic applications, its mechanism of action likely involves providing a bioavailable source of choline, which can then be utilized by the body for various physiological functions.

Q2: What evidence supports the efficacy of this compound in managing liver dysfunction?

A: A study investigated the efficacy and tolerability of Trisoliv® Syrup (Andrographolides + this compound + Sorbitol) in treating liver dysfunction []. The results indicated significant improvements in liver function markers, including Total Bilirubin (TB), SGOT/AST, and SGPT/ALT, after eight weeks of Trisoliv® Syrup administration. This suggests a potential therapeutic benefit of this compound in combination with other components for liver health.

Q3: Can you elaborate on the role of this compound in treating undernutrition and anorexia in infants and children?

A: this compound is often combined with Cyproheptadine for treating undernutrition and anorexia in children [, ]. While Cyproheptadine acts as an appetite stimulant, this compound likely contributes by supporting growth and development through its role in lipid metabolism and as a precursor to acetylcholine [, ]. A Phase IV clinical study demonstrated the safety and efficacy of this combination therapy in improving appetite and meal frequency in pediatric patients [, ].

Q4: Are there specific analytical methods for quantifying this compound and Cyproheptadine in pharmaceutical formulations?

A: Yes, researchers have developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of this compound and Cyproheptadine in syrup formulations [, ]. These methods utilize a C18 column for separation and UV detection for quantification, ensuring the accurate determination of both compounds in pharmaceutical preparations.

Q5: What are the structural characteristics of this compound?

A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight its composition as a choline salt of citric acid [, , , ]. Further research in chemical databases or scientific literature is necessary to obtain the precise structural information.

Q6: Has this compound been studied for its potential in managing specific conditions like ascites in animals?

A: Research indicates the use of this compound, often in combination with other agents like Sorbitol, in managing ascites in canines [, , ]. While the exact mechanism in this context requires further investigation, it might be related to its role in liver function and lipid metabolism [].

Q7: Are there any studies comparing this compound with other treatments?

A: One study compared the efficacy of inhaled Budesonide and oral Choline (administered as this compound) in managing allergic rhinitis []. While both treatments showed efficacy, Budesonide demonstrated statistically significant superiority in alleviating symptoms [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.